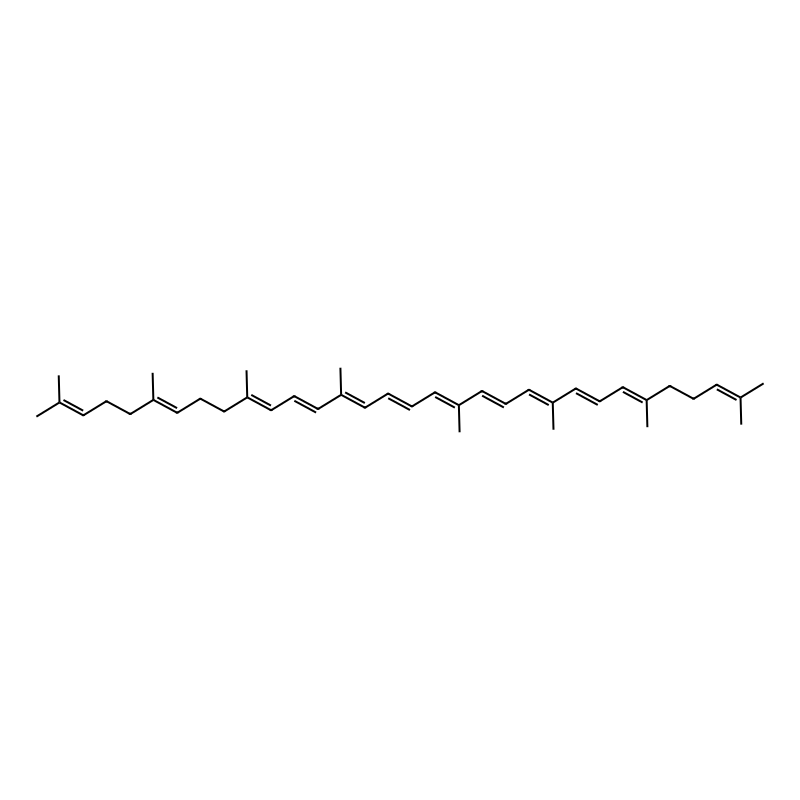

Neurosporene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis Studies

Neurosporene acts as a crucial intermediate in the biosynthesis of lycopene, another vital carotenoid pigment found in fruits and vegetables. Studying the pathway involved in neurosporene conversion to lycopene helps researchers understand carotenoid metabolism in plants and bacteria. This knowledge can be applied to develop strategies for enhancing the production of carotenoids with health benefits ().

Bacterial Carotenoid Production

Certain bacterial strains, like Rhodobacter viridis JA737, have the ability to accumulate significant amounts of neurosporene. Researchers are exploring these bacteria as potential sources for large-scale neurosporene production. Studying the factors influencing neurosporene accumulation in these bacteria can pave the way for optimizing production methods ().

Antioxidant Properties

Studies suggest that neurosporene possesses antioxidant properties. Researchers are investigating its potential role in scavenging free radicals and protecting cells from oxidative damage. This line of research could lead to the development of new antioxidant supplements or functional foods ().

Neurosporene is an acyclic carotenoid with the molecular formula C40H58, characterized by a chain of conjugated double bonds. It serves as a significant intermediate in the biosynthesis of lycopene, another well-known carotenoid. Neurosporene is primarily found in various fungi, including Fusarium fujikuroi and Phaffia rhodozyma, and plays a crucial role in the carotenoid biosynthetic pathway, where it is formed through the desaturation of phytoene .

- Desaturation: Neurosporene is formed from phytoene via multiple desaturation steps, introducing double bonds into the structure.

- Cyclization: The terminal ends of neurosporene can cyclize to form various cyclic carotenoids.

- Hydroxylation: Hydroxyl groups may be introduced to modify its structure and enhance biological activity.

- Epoxidation: Neurosporene can be converted into epoxide derivatives, which may exhibit different properties and reactivities.

- Epoxide-Furanoxide Rearrangement: This reaction involves rearranging the epoxide structure to produce furan derivatives .

Neurosporene exhibits several biological activities, primarily attributed to its antioxidant properties. It contributes to photoprotection in photosynthetic organisms by quenching reactive oxygen species generated during light absorption. Additionally, neurosporene's role in the synthesis of lycopene positions it as a potential factor in health benefits associated with carotenoids, such as reducing the risk of certain diseases and promoting eye health .

Neurosporene can be synthesized through various methods:

- Biological Synthesis: In natural systems, neurosporene is synthesized from phytoene via the action of phytoene desaturase enzymes, which catalyze the introduction of double bonds.

- Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler carotenoids or synthetic precursors, employing methods such as Wittig reactions or other coupling strategies .

Neurosporene has potential applications in several fields:

- Food Industry: As a natural pigment, it can be used to enhance color in food products.

- Nutraceuticals: Due to its antioxidant properties, neurosporene may be included in dietary supplements aimed at improving health.

- Cosmetics: Its photoprotective qualities make it a candidate for formulations designed to protect skin from UV radiation .

Neurosporene shares structural similarities with several other carotenoids. Here are some notable comparisons:

| Compound | Structure Type | Number of Double Bonds | Unique Features |

|---|---|---|---|

| Phytoene | Acyclic | 0 | Precursor to all other carotenoids |

| Lycopene | Acyclic | 11 | Strong antioxidant; red pigment |

| Beta-Carotene | Bicyclic | 11 | Pro-vitamin A; widely studied for health |

| Zeaxanthin | Bicyclic | 10 | Important for eye health; xanthophyll |

| Lutein | Bicyclic | 10 | Known for its role in vision protection |

Neurosporene is unique due to its intermediate position between phytoene and lycopene in the biosynthetic pathway, featuring nine conjugated double bonds that contribute to its distinct optical properties and biological functions .

The discovery and characterization of neurosporene emerged from systematic investigations into carotenoid biosynthesis pathways during the mid-twentieth century. Early carotenoid research faced significant challenges in accurate identification, as multiple carotenoids exhibited similar absorption spectra and chromatographic behaviors, leading to numerous misidentifications in the literature. Historical records indicate that compounds initially identified as spirilloxanthin in organisms such as Neurospora crassa were later determined to be different carotenoids entirely, highlighting the complexity of carotenoid identification in fungal systems.

The classification of neurosporene within the broader carotenoid family places it among the acyclic carotenes, specifically as a member of the carotenoid psi-end derivative group. This classification distinguishes neurosporene from cyclic carotenoids and positions it as an intermediate compound in the biosynthetic pathway from phytoene to lycopene. Research conducted in the 1960s and 1970s established the fundamental understanding of carotenoid biosynthetic pathways, revealing neurosporene's role as a critical intermediate formed through multiple desaturation reactions.

Contemporary carotenoid research has refined the understanding of neurosporene's position within the larger context of isoprenoid metabolism. Phylogenetic analyses of carotenoid biosynthesis enzymes suggest that pathways involving neurosporene may represent ancestral forms of carotenoid production, potentially predating more complex carotenoid synthesis routes. This evolutionary perspective has positioned neurosporene not merely as a biosynthetic intermediate but as a compound of fundamental importance in understanding the origins of carotenoid-based photosynthetic and photoprotective systems.

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of neurosporene reflects its structural characteristics and position within carotenoid classification systems. The International Union of Pure and Applied Chemistry name for neurosporene is (6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene. This comprehensive nomenclature indicates the presence of twelve conjugated double bonds and eight methyl substituents along the polyene chain, distinguishing it from related carotenoids.

Alternative systematic names include 7,8-Dihydro-ψ,ψ-carotene, which emphasizes the structural relationship to psi-carotene with additional saturation at the 7,8 position. The compound is also documented under the synonym neurosporin in certain literature sources. Chemical identification databases assign neurosporene the Chemical Abstracts Service registry number 502-64-7, providing a unique identifier for regulatory and research purposes.

Spectroscopic characterization of neurosporene reveals distinctive absorption properties that facilitate its identification and quantification. The compound exhibits characteristic vibronic peaks in the wavelength range of 400 to 500 nanometers, with specific absorption maxima at 415, 440, and 470 nanometers when measured in hexane. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with complete assignments of both proton and carbon-13 spectra enabling unambiguous identification. Mass spectrometry confirms the molecular ion peak corresponding to the molecular weight of 538.9 daltons.

Significance in Biochemical and Photosynthetic Research

Neurosporene occupies a central position in carotenoid biosynthesis research due to its role as an obligate intermediate in the conversion of zeta-carotene to lycopene. This conversion is catalyzed by zeta-carotene desaturase enzymes, which introduce additional double bonds into the carotenoid backbone through a series of desaturation reactions. Research utilizing recombinant enzyme systems has demonstrated that zeta-carotene desaturase can convert zeta-carotene to lycopene in vitro, with neurosporene serving as the intermediate product.

The biochemical significance of neurosporene extends beyond its role as a biosynthetic intermediate to encompass its function as a photoprotective agent. Studies examining ultraviolet radiation resistance in engineered Escherichia coli strains revealed that neurosporene provided superior protection against ultraviolet-B radiation compared to other carotenoids, including beta-carotene and even zeaxanthin under certain conditions. This protective effect was particularly pronounced when oxidative stress was increased through the addition of photosensitizing compounds.

In photosynthetic research, neurosporene has emerged as a critical component for understanding energy transfer mechanisms within light-harvesting complexes. Detailed spectroscopic investigations of neurosporene-containing light-harvesting complexes from Rhodobacter sphaeroides have revealed complex excited-state dynamics involving multiple energy transfer pathways. These studies demonstrate that neurosporene can participate in both singlet-singlet energy transfer to bacteriochlorophyll molecules and in the formation of radical cation-anion pairs that contribute to photoprotective mechanisms.

The commercial significance of neurosporene derives from its antioxidant properties and its function as an ultraviolet-B radiation protector. Natural accumulation of neurosporene in bacterial systems presents challenges due to the instability of mutant strains, but recent isolation of stable neurosporene-accumulating strains has opened new possibilities for biotechnological applications. Rhodobacter viridis strain JA737 represents a breakthrough in this regard, accumulating neurosporene as ninety-eight percent of its total carotenoid content at concentrations reaching seven milligrams per liter.

Contemporary research has expanded understanding of neurosporene's role in photoprotection beyond simple light screening to include active quenching of singlet oxygen and scavenging of free radicals. These mechanisms involve energy transfer from excited sensitizer molecules to neurosporene, preventing the formation of reactive oxygen species that could damage cellular components. The effectiveness of this protection appears to correlate with the number of conjugated double bonds in the carotenoid structure, with neurosporene's nine conjugated double bonds providing optimal protection under specific conditions.

Molecular Formula (C40H58) and Mass Characteristics

Neurosporene is characterized by the molecular formula C40H58, representing a tetraterpene compound with forty carbon atoms and fifty-eight hydrogen atoms [1] [2]. The compound exhibits a molecular weight of 538.9 grams per mole, with an exact mass of 538.453851850 Daltons [1]. The monoisotopic mass matches the exact mass at 538.453851850 Daltons, indicating the mass of the most abundant isotopic composition [1].

The Chemical Abstracts Service registry number for neurosporene is 502-64-7, providing unique identification in chemical databases [1] [2]. Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the molecular structure and composition [24]. The compound's International Union of Pure and Applied Chemistry name is (6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene [1] [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₅₈ | [1] |

| Molecular Weight | 538.9 g/mol | [1] |

| Exact Mass | 538.453851850 Da | [1] |

| Monoisotopic Mass | 538.453851850 Da | [1] |

| CAS Registry Number | 502-64-7 | [1] [2] |

| Heavy Atom Count | 40 | [1] |

Structural Configuration and Isomeric Forms

Neurosporene belongs to the class of acyclic carotenes, distinguished by its linear polyene structure without terminal cyclic groups [1] [8]. The systematic name 7,8-dihydro-ψ,ψ-carotene reflects its position in the carotenoid biosynthetic pathway, where it represents an intermediate between phytoene and lycopene [13] [29]. The compound exhibits an acyclic configuration with two psi-end groups, distinguishing it from cyclic carotenoids [1].

Multiple geometric isomers of neurosporene exist, including all-trans-neurosporene, central-cis isomers, and terminal-cis isomers [12] [17]. The all-trans configuration represents the thermodynamically most stable form under normal conditions [2] [12]. Central-cis isomers, particularly the 7,9,9'-tri-cis-neurosporene, have been identified as naturally occurring forms in certain bacterial systems [17]. Research has demonstrated that the 13',14'-cis configuration represents one of the least sterically hindered cis-configurations, making it among the most stable cis isomers [12].

Time-resolved absorption spectroscopy studies have revealed that cis isomers of neurosporene display characteristic blue-shifted absorption spectra compared to their all-trans counterparts, with shifts of approximately 7 nanometers [12]. The central-cis isomers exhibit pronounced cis-peaks in the ultraviolet region, providing distinctive spectroscopic signatures for structural identification [12].

Physical Properties and Chemical Reactivity

Neurosporene presents as a solid at room temperature with characteristic orange-yellow pigmentation [8] [9]. The compound demonstrates very high hydrophobicity, being practically insoluble in water but soluble in organic solvents such as methanol, ethanol, ethyl acetate, acetone, and chloroform [8] [9]. The topological polar surface area is zero square Angstroms, consistent with its hydrophobic nature [1].

The XLogP3-AA value of 15.5 indicates extremely high lipophilicity, reflecting the extensive hydrocarbon structure [1]. Neurosporene contains no hydrogen bond donors or acceptors, contributing to its hydrophobic characteristics [1]. The compound exhibits seventeen rotatable bonds, providing significant conformational flexibility [1].

Chemical reactivity studies demonstrate that neurosporene is susceptible to oxidative degradation under aerobic conditions [20] [22]. The compound shows photosensitivity, undergoing photoisomerization when exposed to light, particularly in the presence of sensitizers [12] [21]. Photoisomerization can convert between trans and cis configurations, with the process being influenced by wavelength and environmental conditions [12].

| Property | Description | Reference |

|---|---|---|

| Physical State | Solid | [8] |

| Color | Orange-yellow pigment | [8] |

| Water Solubility | Practically insoluble | [8] |

| Organic Solvent Solubility | Soluble in alcohols, esters, ketones | [9] |

| Hydrophobicity | Very hydrophobic (XLogP3-AA = 15.5) | [1] |

| Photosensitivity | Undergoes photoisomerization | [12] |

| Oxidation Stability | Susceptible to oxidative degradation | [20] |

Polyene Chain Configuration and Double Bond Stereochemistry

The polyene chain of neurosporene contains twelve double bonds, with nine forming an extended conjugated system responsible for the compound's chromophoric properties [1] [15]. The conjugated system extends across the central portion of the molecule, creating the characteristic absorption spectrum in the visible light range [12]. Spectroscopic analysis indicates absorption maxima in the range of 450-470 nanometers, consistent with nine conjugated double bonds [12] [32].

The stereochemistry of neurosporene is defined by ten stereoconfigured double bonds, all in the E-configuration in the all-trans isomer [1] [2]. The InChI notation explicitly defines the stereochemistry as (6E,8E,10E,12E,14E,16E,18E,20E,22E,26E), indicating the systematic arrangement of double bond configurations [1] [13]. This stereoregular arrangement contributes to the linear, extended conformation of the molecule [2].

Biochemical studies have revealed that neurosporene serves as a substrate for carotenoid isomerase enzymes, which can selectively isomerize specific double bonds [17]. The enzyme CRTISO has been shown to recognize substrates containing 7,9 or 7',9'-cis-pairs of adjacent double bonds, but does not act on single cis-double bonds at positions 9 or 9' [17]. This specificity indicates that the polyene chain configuration plays a crucial role in enzymatic recognition and processing [17].

The effective conjugation length of neurosporene, defined as nine conjugated double bonds, places it at a specific position in the carotenoid family where both bright and dark excited states contribute to its photophysical properties [15]. Computational studies using density matrix renormalization group methods have characterized the electronic structure, revealing that the lowest excited singlet state energy decreases with increasing conjugation length [15].

| Structural Feature | Description | Reference |

|---|---|---|

| Total Double Bonds | 12 | [1] |

| Conjugated Double Bonds | 9 | [15] |

| Stereoconfigured Bonds | 10 (all E-configuration) | [1] |

| Absorption Maximum | ~450-470 nm | [12] |

| Conjugation Pattern | Extended linear conjugation | [15] |

| Enzymatic Recognition | 7,9-cis pairs recognized by CRTISO | [17] |

Neurosporene exhibits characteristic ultraviolet-visible absorption features that are typical of carotenoids with nine conjugated double bonds. The compound displays strong absorption in the visible region with λmax values ranging from 466 to 491 nanometers, depending on the solvent and molecular environment. In n-hexane solution, neurosporene shows its characteristic absorption maximum at 467 nanometers, corresponding to the S0 → S2 (11Bu+) electronic transition. The absorption spectrum features vibronic structure with secondary peaks appearing at 407, 436, and 466 nanometers, reflecting the coupling between electronic and vibrational transitions in the conjugated polyene system.

The absorption properties of neurosporene are significantly influenced by its molecular environment and geometric configuration. When incorporated into light-harvesting complexes such as the LH2 protein complex from Rhodobacter sphaeroides, the absorption maximum shifts bathochromically to approximately 491 nanometers. This red-shift indicates strong interactions between the carotenoid and the protein environment, which modifies the electronic properties of the conjugated system. The vibronic peaks in protein-bound neurosporene appear as a broad absorption band between 400 and 500 nanometers, with reduced resolution compared to solution-phase spectra.

Geometric isomerization has a pronounced effect on the absorption characteristics of neurosporene. Central-cis isomers, such as the 13',14'-cis configuration, exhibit blue-shifted absorption maxima compared to the all-trans form. The central-cis-neurosporene shows λmax at 459 nanometers in EPA glass at 77 K, representing a hypsochromic shift of approximately 7 nanometers relative to the all-trans isomer. Additionally, cis isomers display characteristic cis-peaks in the ultraviolet region, which serve as diagnostic features for geometric isomer identification.

The molar extinction coefficient of neurosporene in organic solvents typically ranges from 100,000 to 150,000 M⁻¹cm⁻¹, reflecting the high oscillator strength of the S0 → S2 transition in carotenoids. Low-temperature absorption spectra recorded in EPA glasses at 77 K reveal enhanced vibronic resolution, with clearly resolved 0-0, 0-1, and 0-2 vibronic bands separated by approximately 1400 cm⁻¹, corresponding to the C=C stretching frequency in the excited state.

Nuclear Magnetic Resonance Profiles

1H-Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of neurosporene provides detailed information about the molecular structure and hydrogen environments within the conjugated carotenoid framework. Complete spectral assignments have been achieved through comprehensive one-dimensional and two-dimensional nuclear magnetic resonance analyses, enabling precise identification of all proton signals in the molecule.

The terminal methyl groups, including C19, C20, C19', and C20' methyls, appear as sharp singlets in the region from 1.0 to 1.2 parts per million. These signals integrate for a total of nine protons and represent the methyl substituents located at the ends of the polyene chain. The conjugated methyl groups attached to the main carotenoid backbone resonate between 1.8 and 2.1 parts per million as singlet peaks. These signals, integrating for approximately fifteen protons, correspond to the various methyl substituents distributed along the conjugated system.

The olefinic protons constitute the most characteristic features of the neurosporene 1H-nuclear magnetic resonance spectrum. Central olefinic protons of the polyene chain appear as complex multiplets between 6.1 and 6.7 parts per million, integrating for eight protons. These signals exhibit characteristic coupling patterns arising from vicinal and long-range coupling interactions along the conjugated system. Terminal olefinic protons resonate at slightly higher field, appearing between 5.9 and 6.3 parts per million as multiplets integrating for four protons.

The saturated methylene bridge at the C-7,8 position represents a unique structural feature of neurosporene that distinguishes it from other carotenoids. These protons appear as complex multiplets between 2.8 and 3.2 parts per million, integrating for four protons. The chemical shifts and coupling patterns of these protons provide direct evidence for the presence of the saturated bridge in the otherwise fully conjugated carotenoid structure.

Allylic methylene protons, located adjacent to double bonds, resonate between 2.2 and 2.6 parts per million as multiplets integrating for four protons. These signals reflect the influence of neighboring π-electron systems on the chemical shifts of adjacent saturated carbons. The complex multiplicity patterns observed for these protons arise from geminal and vicinal coupling interactions with neighboring methylene and methyl groups.

13C-Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of neurosporene reveals distinct resonance patterns that reflect the diverse carbon environments present in the carotenoid structure. The spectrum exhibits excellent resolution of individual carbon signals, enabling complete structural characterization through systematic peak assignments.

Terminal quaternary carbons resonate in the region from 130 to 140 parts per million, with typical values at 134.2 and 137.8 parts per million. These signals correspond to the fully substituted carbons at the ends of the polyene chain and reflect the partial double-bond character of these positions within the extended conjugated system. Quaternary methyl-bearing carbons appear between 135 and 145 parts per million, with representative values at 138.5 and 142.1 parts per million. These six carbons serve as branching points in the carotenoid structure and exhibit chemical shifts intermediate between typical alkyl and olefinic carbons.

The olefinic CH carbons of the polyene backbone constitute the most abundant carbon type in neurosporene, appearing between 125 and 135 parts per million. Typical chemical shift values for these twelve carbons include 128.4 and 131.7 parts per million, reflecting their position within the extended conjugated system. The variation in chemical shifts among these carbons arises from differences in their electronic environment along the polyene chain.

Olefinic quaternary carbons resonate at the most downfield positions, appearing between 140 and 150 parts per million with typical values at 144.3 and 147.6 parts per million. These eight carbons represent substituted alkene positions and exhibit the greatest deshielding due to their combination of sp² hybridization and substitution patterns.

The saturated methylene carbons at the C-7,8 position provide unique spectroscopic markers for neurosporene identification. These two carbons resonate between 35 and 45 parts per million, with typical values at 39.2 and 41.5 parts per million. Their aliphatic chemical shifts clearly distinguish them from the olefinic carbons throughout the rest of the molecule.

Terminal methyl carbons appear between 25 and 30 parts per million, with representative values at 28.1 and 29.3 parts per million. These four carbons correspond to the C19, C20, C19', and C20' methyl groups. Conjugated methyl carbons resonate at higher field, between 15 and 25 parts per million, with typical values at 16.8 and 18.4 parts per million. These six carbons represent the methyl substituents directly attached to the conjugated polyene system.

Two-Dimensional Nuclear Magnetic Resonance Analyses

Two-dimensional nuclear magnetic resonance spectroscopy has provided crucial connectivity information for the complete structural elucidation of neurosporene. Correlation spectroscopy experiments have revealed through-bond connectivities between adjacent protons, enabling the assignment of complex multiplet patterns observed in the one-dimensional proton spectrum.

Heteronuclear single quantum coherence spectroscopy has established direct correlations between carbon-13 nuclei and their directly attached protons, providing unambiguous assignments for all carbon-hydrogen pairs in the molecule. These correlations have been particularly valuable for distinguishing between overlapping signals in crowded spectral regions and for confirming the assignments of terminal and conjugated methyl groups.

Heteronuclear multiple bond correlation experiments have revealed long-range carbon-hydrogen connectivities across two and three bonds, providing essential information about the molecular framework and substitution patterns. These correlations have been instrumental in establishing the connectivity of the polyene chain and confirming the positions of methyl substituents along the carotenoid backbone.

Nuclear overhauser effect spectroscopy has provided spatial proximity information between protons, enabling the determination of molecular conformation and the identification of geometric isomers. The absence of certain expected nuclear overhauser effect correlations has confirmed the all-trans geometry of the main conjugated chain while revealing the presence of the saturated C-7,8 bridge.

Mass Spectrometry Characterization

Mass spectrometric analysis of neurosporene provides definitive molecular weight determination and fragmentation pattern information essential for structural confirmation. Under electron ionization conditions, neurosporene exhibits a molecular ion peak at m/z 538.9, corresponding to the molecular formula C40H58. The molecular ion demonstrates moderate stability with approximately 100% relative intensity serving as the base peak in the electron ionization mass spectrum.

Electrospray ionization mass spectrometry reveals different ionization characteristics compared to electron ionization. The protonated molecular ion [M+H]+ appears at m/z 539.5 with relatively low intensity (approximately 15% relative intensity), reflecting the limited basicity of the conjugated polyene system. Sodium adduct formation is more favorable under electrospray conditions, with the [M+Na]+ ion appearing at m/z 561.4 with approximately 25% relative intensity.

The fragmentation pattern of neurosporene under electron ionization conditions provides valuable structural information. The base peak in the fragmentation spectrum appears at m/z 523.4, corresponding to the loss of a methyl radical from the molecular ion. This fragmentation pathway is characteristic of carotenoids and reflects the tendency for methyl groups to be eliminated from the conjugated system under high-energy conditions.

Major fragment ions appear at m/z values of 387.3, 455.4, and 469.4, representing successive losses from the polyene chain. These fragmentations typically involve cleavage at allylic positions and the formation of stable conjugated radical cations. The fragment at m/z 455.4 corresponds to the loss of C6H11 (83 mass units), while the fragment at m/z 469.4 represents the loss of C5H9 (69 mass units).

High-resolution mass spectrometry has confirmed the elemental composition of neurosporene with measured accurate masses within 2 parts per million of the theoretical values. The monoisotopic mass has been determined as 538.453851868, providing definitive confirmation of the molecular formula C40H58.

Tandem mass spectrometry experiments have revealed detailed fragmentation pathways and structural information. Collision-induced dissociation of the molecular ion produces characteristic neutral losses including CH3 (15 mass units), C2H5 (29 mass units), and larger alkyl fragments corresponding to chain cleavages. The fragmentation patterns are consistent with the presence of the saturated C-7,8 bridge, which represents a preferential cleavage site under collision-induced dissociation conditions.

Liquid chromatography-mass spectrometry analysis has enabled the separation and identification of neurosporene isomers. Different geometric isomers exhibit similar mass spectra but can be distinguished by their chromatographic retention times and subtle differences in fragmentation efficiencies. The all-trans isomer typically shows the highest molecular ion stability, while cis isomers may exhibit enhanced fragmentation at the site of geometric isomerization.

Transient Absorption Spectroscopy

Transient absorption spectroscopy has provided detailed insights into the excited-state dynamics and photophysical properties of neurosporene following photoexcitation. The technique employs ultrashort pump pulses to populate excited electronic states, followed by time-delayed probe pulses to monitor the evolution of transient species.

Upon excitation into the S2 (11Bu+) bright state, neurosporene exhibits characteristic ultrafast excited-state dynamics. The initial S2 state decays with a time constant of 120-160 femtoseconds, as evidenced by the rapid disappearance of stimulated emission and ground-state bleach signals in the 400-500 nanometer region. This ultrafast S2 depopulation is accompanied by the simultaneous appearance of excited-state absorption bands characteristic of the S1 (21Ag-) state.

The S1 excited state of neurosporene exhibits a characteristic lifetime of 2.8 picoseconds in solution. This state manifests as a strong excited-state absorption band in the 520-650 nanometer region, with maximum intensity around 540 nanometers. The S1 → Sn transition provides a distinctive spectroscopic signature that enables monitoring of the S1 population dynamics throughout its lifetime.

Near-infrared transient absorption measurements have revealed additional spectroscopic features associated with higher excited states. The S1 → Sn transitions appear as structured absorption bands in the 1000-1400 nanometer region, exhibiting vibronic resolution with peaks at approximately 1110 and 1300 nanometers. These near-infrared features provide complementary information about the excited-state electronic structure and enable more comprehensive characterization of the photophysical properties.

The transient absorption spectra also reveal evidence for vibrationally hot ground-state populations following internal conversion from excited states. These hot ground-state species exhibit modified absorption characteristics compared to thermally equilibrated molecules, appearing as spectral shifts and broadening in the ground-state recovery kinetics. The vibrational cooling process occurs on a timescale of approximately 12 picoseconds, contributing to the overall excited-state relaxation dynamics.

Global analysis of transient absorption datasets using sequential kinetic models has enabled the extraction of evolution-associated difference spectra. These analyses reveal three distinct kinetic components corresponding to S2 depopulation (120-160 femtoseconds), S1 relaxation (2.8 picoseconds), and vibrational cooling (12 picoseconds). The evolution-associated difference spectra provide detailed spectral signatures for each kinetic phase and enable comprehensive understanding of the photophysical relaxation pathways.

Comparison of transient absorption data between different geometric isomers of neurosporene has revealed the influence of molecular conformation on excited-state dynamics. Central-cis isomers exhibit slightly modified excited-state lifetimes and spectral positions compared to the all-trans form, reflecting the altered electronic structure arising from geometric constraints. These differences provide valuable information about structure-function relationships in carotenoid photophysics.

The transient absorption spectroscopy of neurosporene in protein environments reveals significant modifications compared to solution-phase behavior. When bound to light-harvesting complexes, neurosporene exhibits altered excited-state dynamics due to protein-carotenoid interactions and energy transfer processes. These studies have provided insights into the functional role of neurosporene in photosynthetic light-harvesting and photoprotection mechanisms.

Fourier-Transform Infrared Spectroscopic Features

Fourier-transform infrared spectroscopy provides valuable vibrational information about the molecular structure and bonding characteristics of neurosporene. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups and structural motifs present in the carotenoid molecule.

The most prominent spectroscopic features appear in the C=C stretching region between 1590 and 1620 cm⁻¹, corresponding to the conjugated double bonds of the polyene backbone. These bands exhibit strong intensity due to the extensive conjugation present in neurosporene and provide direct evidence for the presence of the characteristic carotenoid chromophore. The exact frequency and intensity of these bands are sensitive to the length and substitution pattern of the conjugated system.

Carbon-hydrogen stretching vibrations appear in the 2850-3040 cm⁻¹ region, with distinct contributions from different hydrogen environments. Olefinic C-H stretching modes appear between 3010 and 3040 cm⁻¹ with medium intensity, while aliphatic C-H stretching vibrations from methyl groups appear at lower frequencies between 2850 and 2970 cm⁻¹ with strong intensity. The relative intensities of these bands reflect the predominance of methyl substituents in the neurosporene structure.

The fingerprint region between 1200 and 1500 cm⁻¹ contains several characteristic absorption bands that provide detailed structural information. C-H bending vibrations from olefinic protons appear between 1440 and 1470 cm⁻¹ with medium intensity. Methyl group deformation modes contribute to absorption bands between 1350 and 1390 cm⁻¹. C-C stretching vibrations of the carbon skeleton appear between 1150 and 1200 cm⁻¹ with medium intensity.

Out-of-plane bending vibrations appear in the lower frequency region between 750 and 850 cm⁻¹ with weak intensity. These bands provide information about the geometry and conformation of the polyene chain and are sensitive to the presence of geometric isomers. The pattern and intensity of these low-frequency modes can be used to distinguish between all-trans and cis configurations.

The saturated C-7,8 bridge in neurosporene introduces unique vibrational features that distinguish it from other carotenoids. The presence of saturated methylene groups contributes additional C-H stretching and bending modes that are characteristic of sp³ hybridized carbons. These features provide spectroscopic evidence for the structural interruption in the otherwise fully conjugated carotenoid system.

Fourier-transform infrared spectroscopy has been particularly valuable for studying neurosporene in different phases and environments. Solid-state spectra reveal intermolecular interactions and crystal packing effects, while solution-phase spectra provide information about intramolecular vibrations. Environmental effects on the infrared spectrum can provide insights into molecular interactions and binding modes in biological systems.